![molecular formula C14H19NO2 B14315169 6-[(Cyclohexylamino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one CAS No. 106220-79-5](/img/structure/B14315169.png)
6-[(Cyclohexylamino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(Cyclohexylamino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one is a chemical compound with the molecular formula C13H17NO It is known for its unique structure, which includes a cyclohexylamino group attached to a methoxy-substituted cyclohexa-2,4-dienone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-[(Cyclohexylamino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one typically involves the condensation of cyclohexylamine with a suitable aldehyde or ketone precursor. The reaction is usually carried out under mild conditions, often in the presence of a catalyst or under reflux conditions to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography may also be employed to ensure high-quality product.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often leading to the formation of corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oximes or nitroso compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted cyclohexa-2,4-dienone derivatives.
Scientific Research Applications
6-[(Cyclohexylamino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-[(Cyclohexylamino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
- N-cyclohexylsalicylideneamine
- Phenol, 2-[(cyclohexylimino)methyl]-
Comparison: 6-[(Cyclohexylamino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one is unique due to its methoxy substitution, which can influence its reactivity and interactions compared to similar compounds
Properties
CAS No. |
106220-79-5 |
|---|---|
Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
2-(cyclohexyliminomethyl)-6-methoxyphenol |
InChI |
InChI=1S/C14H19NO2/c1-17-13-9-5-6-11(14(13)16)10-15-12-7-3-2-4-8-12/h5-6,9-10,12,16H,2-4,7-8H2,1H3 |
InChI Key |
BXYDSRFFEYJXOP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


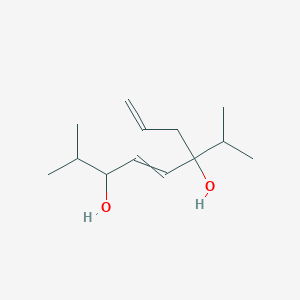
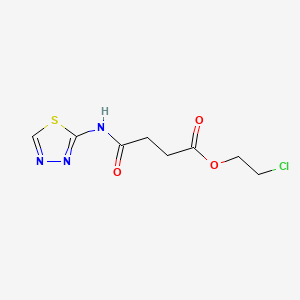
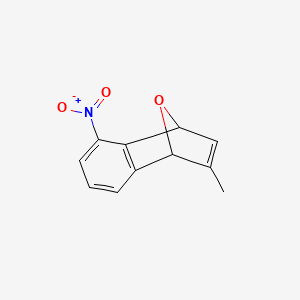
![1-[3,4-Bis(2-hydroxyethoxy)phenyl]ethan-1-one](/img/structure/B14315101.png)
![11-{4-[(E)-Phenyldiazenyl]phenoxy}undecanoic acid](/img/structure/B14315112.png)
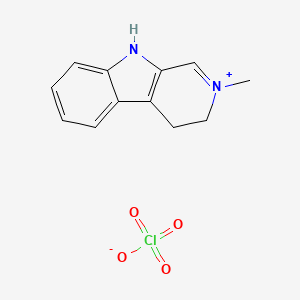
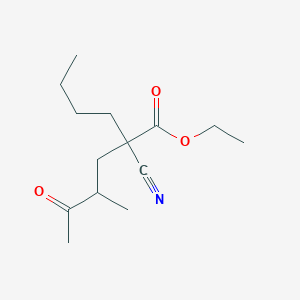
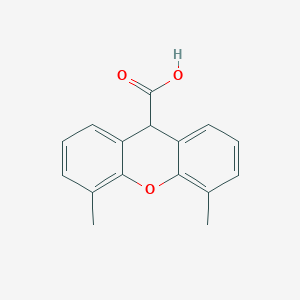
![N-[(Butan-2-yl)(ethyl)phosphoryl]-N-methylmethanesulfonamide](/img/structure/B14315141.png)
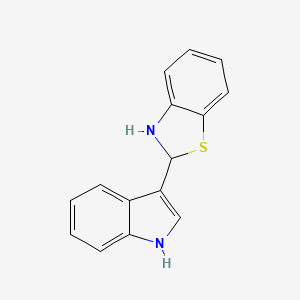
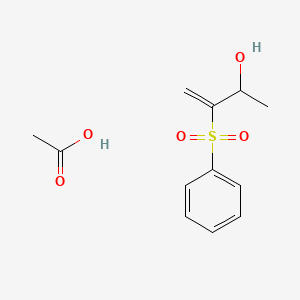
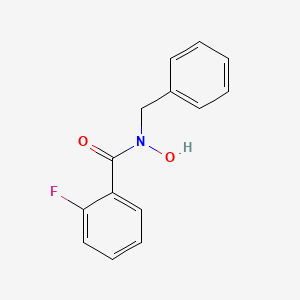
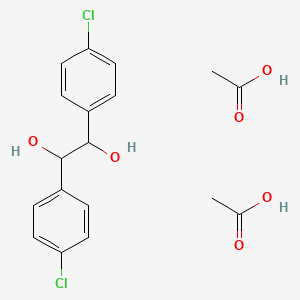
![1-Methoxy-4-[1,2,3-tris(ethylsulfanyl)propyl]benzene](/img/structure/B14315167.png)
